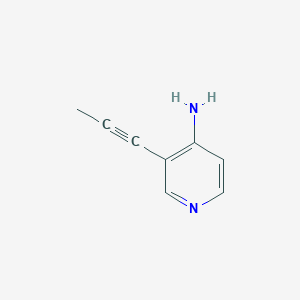

3-Prop-1-ynylpyridin-4-amine

Description

Overview of Pyridine (B92270) Alkaloids and Their Synthetic Utility

Pyridine alkaloids are a class of naturally occurring compounds that feature a pyridine ring in their core structure. nih.gov Found predominantly in plants, these alkaloids exhibit a wide range of biological activities. rsc.orgnih.gov Famous examples include nicotine (B1678760) from the tobacco plant and anabasine, which have been extensively studied for their effects on the central nervous system. molaid.com

From a synthetic standpoint, pyridine alkaloids have served as both targets for total synthesis and as starting points for the development of new therapeutic agents. nih.govontosight.ai The synthesis of these complex natural products has driven the development of novel synthetic methodologies for constructing and functionalizing the pyridine ring. ontosight.ai These methods are now widely applied in the broader field of organic synthesis to create libraries of pyridine-containing compounds for various research purposes. rsc.org

Importance of Alkyne and Amine Functionalities in Organic Synthesis

The incorporation of alkyne and amine functional groups into organic molecules is of paramount importance for synthetic chemists. Alkynes, with their carbon-carbon triple bond, are highly versatile intermediates. researchgate.net They participate in a wide array of chemical reactions, including cycloadditions, hydrogenations, and metal-catalyzed cross-coupling reactions like the Sonogashira coupling. researchgate.netvulcanchem.com The linear geometry of the alkyne group can also impart specific conformational constraints on a molecule. google.com

Amines are fundamental to the structure of countless biologically active molecules, including amino acids, neurotransmitters, and alkaloids. The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, enabling them to participate in a vast number of chemical transformations. In medicinal chemistry, the amino group is often crucial for a drug's interaction with its biological target and can significantly influence its solubility and pharmacokinetic properties. ontosight.ai The combination of an alkyne and an amine group within the same molecule, as seen in propargylamines, creates a powerful building block for the synthesis of complex nitrogen-containing heterocycles.

Historical Context of Pyridine Functionalization

The history of pyridine chemistry dates back to the 19th century, with early work focusing on its isolation from coal tar and initial studies of its reactivity. vulcanchem.com A landmark in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, first described in 1881, which involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). molaid.com

Over the decades, the methods for functionalizing the pyridine ring have evolved dramatically. bio-conferences.org Early approaches often required harsh reaction conditions. acs.org The 20th and 21st centuries have seen the advent of more sophisticated and milder techniques, particularly those employing transition-metal catalysis. rsc.orgevitachem.com These modern methods allow for the direct and selective functionalization of specific C-H bonds on the pyridine ring, providing efficient routes to previously inaccessible derivatives. evitachem.com This has greatly expanded the chemical space available for exploration in drug discovery and materials science. acs.orgchemsrc.com

The Unique Structural Features of 3-Prop-1-ynylpyridin-4-amine and Its Research Relevance

The chemical compound This compound is a substituted pyridine derivative with the molecular formula C₈H₈N₂. Its structure is characterized by a pyridine ring substituted at the 4-position with an amino group (-NH₂) and at the 3-position with a prop-1-ynyl group (-C≡C-CH₃).

While specific research findings on this compound are not widely available in the reviewed literature, its structural motifs suggest significant potential for research applications. The combination of the pyridine core, a primary amine, and a terminal alkyne in a specific isomeric arrangement makes it an intriguing target for several fields.

Structural Features:

Pyridine Core: The nitrogen atom in the pyridine ring influences the electron distribution and reactivity of the entire molecule.

4-Amino Group: This group makes the compound a derivative of 4-aminopyridine (B3432731), a class of compounds known for their biological activity. The amino group can act as a hydrogen bond donor and a nucleophile.

3-Prop-1-ynyl Group: The alkyne functionality is a versatile handle for further chemical modifications, such as "click" chemistry reactions, cycloadditions, or coupling reactions, allowing for its incorporation into larger, more complex structures. vulcanchem.com

Research Relevance:

The research relevance of this compound is largely inferred from the known utility of its constituent parts. Aminopyridine derivatives are investigated for a wide range of biological activities. mdpi.com The propynyl (B12738560) group is often incorporated into molecules in medicinal chemistry to act as a rigid linker or to probe interactions within protein binding sites. vulcanchem.com For instance, related structures containing a prop-1-ynyl-pyridyl moiety have been explored as BACE1 inhibitors for potential application in Alzheimer's disease research. nih.gov

Given its structure, this compound could serve as a valuable building block in the synthesis of:

Novel Heterocyclic Systems: The alkyne and amine groups can be involved in intramolecular cyclization reactions to form fused ring systems.

Bioconjugates: The terminal alkyne allows for attachment to biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Medicinal Chemistry Scaffolds: It could be a key intermediate in the synthesis of new potential therapeutic agents, where the individual substituents are optimized for target binding and pharmacokinetic properties. ontosight.ai

The synthesis of such a molecule would likely involve multi-step synthetic sequences, potentially utilizing modern cross-coupling methodologies to introduce the propynyl group onto a pre-functionalized aminopyridine ring. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-prop-1-ynylpyridin-4-amine |

InChI |

InChI=1S/C8H8N2/c1-2-3-7-6-10-5-4-8(7)9/h4-6H,1H3,(H2,9,10) |

InChI Key |

WYBDMXXKWSAPOK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=C(C=CN=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Prop 1 Ynylpyridin 4 Amine

Retrosynthetic Analysis of 3-Prop-1-ynylpyridin-4-amine

A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C-C bond between the pyridine (B92270) ring and the alkyne. This bond is typically formed via a transition metal-catalyzed cross-coupling reaction. This leads to two key precursors: a 4-aminopyridine (B3432731) derivative functionalized with a leaving group (such as a halogen) at the 3-position and prop-1-yne.

The primary disconnection strategy points towards a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. Therefore, a plausible precursor would be a 3-halo-4-aminopyridine (where the halogen could be iodine or bromine) and prop-1-yne.

Further retrosynthetic analysis of the 3-halo-4-aminopyridine intermediate would depend on the chosen forward synthetic route. One could envision its synthesis from a pre-functionalized pyridine ring or through the construction of the pyridine ring itself with the required substituents in place.

Direct Synthesis Approaches

The direct synthesis of this compound can be approached in two primary ways: by constructing the pyridine core with the amino and prop-1-ynyl groups already incorporated or by functionalizing a pre-existing pyridine ring in the later stages of the synthesis.

Formation of the Pyridine Core with Pre-existing Functionalities

Building the pyridine ring with the necessary substituents from acyclic precursors is a viable, albeit often complex, approach. Various condensation reactions can be employed to form the pyridine heterocycle. For instance, a multicomponent reaction involving ammonia (B1221849), a 1,3-dicarbonyl compound (or its equivalent), and an aldehyde could theoretically be adapted to incorporate the required functionalities. However, incorporating the prop-1-ynyl group directly into the starting materials for ring formation can be challenging due to the reactivity of the alkyne moiety under various reaction conditions.

A more common strategy involves the ring transformation of other heterocyclic systems. For example, functionalized 4-aminopyridines can be prepared through the ring transformation of nitropyrimidinone with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate. rsc.org This method allows for the introduction of various functional groups onto the pyridine ring, which could then be further elaborated to the desired product.

Late-Stage Functionalization of Pyridine Rings

Late-stage functionalization is often the more practical and widely used approach for the synthesis of substituted pyridines like this compound. This strategy involves starting with a readily available, appropriately substituted pyridine derivative and then introducing the desired functional groups in subsequent steps.

The synthesis of the 4-aminopyridine core can be achieved through several established methods. One common route starts from pyridine-N-oxide, which is nitrated to 4-nitropyridine-N-oxide. The nitro group is then reduced to an amino group, and the N-oxide is subsequently removed to yield 4-aminopyridine. semanticscholar.org Another approach involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, which can directly yield 4-aminopyridine. semanticscholar.org Once the 4-aminopyridine scaffold is in hand, a halogen atom can be introduced at the 3-position to prepare the precursor for the subsequent coupling reaction.

Introduction of the Prop-1-ynyl Moiety

The introduction of the prop-1-ynyl group onto the 3-position of the 4-aminopyridine ring is a crucial step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most efficient methods for achieving this transformation.

Transition Metal-Catalyzed Alkyne Couplings

Among the various cross-coupling reactions, the Sonogashira reaction is particularly well-suited for the alkynylation of aryl and heteroaryl halides. wikipedia.org This reaction has been successfully employed for the synthesis of a wide range of alkynylpyridines. rsc.orgrsc.org

Sonogashira Cross-Coupling Reactions with Halopyridines

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 3-halo-4-aminopyridine with prop-1-yne.

The reaction is typically carried out using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor such as PdCl2(PPh3)2. rsc.org Copper(I) iodide is commonly used as a co-catalyst. The base, often an amine like triethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The reaction is generally performed in an organic solvent such as DMF at elevated temperatures. rsc.org

The efficiency of the Sonogashira coupling can be influenced by several factors, including the nature of the halide on the pyridine ring (iodides are generally more reactive than bromides), the specific palladium and copper catalysts used, the base, the solvent, and the reaction temperature. scirp.org Research has shown that a variety of functional groups are tolerated under Sonogashira conditions, making it a versatile method for the synthesis of complex molecules. rsc.orgrsc.org

Below is a table summarizing typical conditions for Sonogashira cross-coupling reactions involving halopyridines, based on literature precedents.

| Parameter | Typical Conditions |

| Halopyridine | 3-Iodo-4-aminopyridine or 3-Bromo-4-aminopyridine |

| Alkyne | Prop-1-yne |

| Palladium Catalyst | PdCl2(PPh3)2 (5 mol%) |

| Copper Co-catalyst | CuI (5 mol%) |

| Base | Triethylamine (Et3N) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 65 °C |

This table presents a generalized set of conditions based on similar reactions reported in the literature. rsc.orgrsc.org Optimal conditions for the specific synthesis of this compound may require further optimization.

C-H Alkynylation Methodologies

Direct C-H alkynylation offers an atom-economical approach to introduce the propargyl group onto the pyridine ring, avoiding the pre-functionalization often required in traditional cross-coupling reactions. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, several methods have been developed. epfl.ch

Transition-metal catalysis is a prominent strategy for C-H alkynylation. Gold-catalyzed alkynylation of indole (B1671886) and pyrrole (B145914) heterocycles has been reported, demonstrating the potential for such transformations on heteroaromatic systems. epfl.ch These reactions often proceed under mild conditions and can exhibit high functional group tolerance. epfl.ch Another approach involves the use of hypervalent iodine reagents as electrophilic alkyne sources. These reagents have been successfully employed in the alkynylation of various nucleophiles and heterocycles, often mediated by a transition metal catalyst. rsc.org

A general representation of a direct C-H alkynylation of a pyridine derivative is shown below:

Scheme 1: General scheme for direct C-H alkynylation of a pyridine derivative.

Key to the success of these reactions is the choice of catalyst, oxidant, and directing group (if any) to control the regioselectivity of the alkynylation. For the synthesis of this compound, a method that selectively targets the C-3 position of a 4-aminopyridine precursor would be highly desirable.

Coupling Strategies Utilizing Propargyl Reagents

A more traditional and widely employed method for the introduction of the propargyl group is through cross-coupling reactions. The Sonogashira coupling is a powerful and versatile reaction for the formation of C(sp²)-C(sp) bonds, involving the coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-halopyridin-4-amine with propyne (B1212725) or a protected propyne equivalent.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be used. libretexts.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. wikipedia.org

Scheme 2: Sonogashira coupling for the synthesis of this compound.

The following table summarizes typical conditions for Sonogashira coupling reactions involving pyridine derivatives.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | Good to Excellent | nih.gov |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | Up to 96 | acs.org |

| Pd(PPh₃)₄ | CuI | Amine | Various | Room Temp - Reflux | Variable | wikipedia.org |

| Pd₂(dba)₃/P(t-Bu)₃ | None | K₂CO₃ | Toluene | 100 | Good | libretexts.org |

Alternatively, propargyl organometallic reagents, such as propargylmagnesium bromide or propargylzinc bromide, can be coupled with a suitable electrophilic pyridine derivative. mdpi.comnih.gov These reactions often proceed via an Sₙ2' mechanism, which can sometimes lead to mixtures of propargyl and allenyl products. Careful control of reaction conditions is therefore crucial.

Introduction of the Amine Functionality

The introduction of the amine group at the 4-position of the pyridine ring is a critical step in the synthesis of the target molecule. Several robust methods are available for this transformation, starting from appropriately substituted pyridine precursors.

Amination of Pyridine Derivatives

Direct amination of a pre-formed 3-prop-1-ynylpyridine could be envisioned, but the more common and reliable strategies involve the introduction of the amine group to a pyridine ring that is later functionalized with the propargyl group, or vice-versa.

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of pyridine chemistry for the introduction of nucleophiles, including amines. fishersci.co.ukstackexchange.com The reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. fishersci.co.uk For the synthesis of 4-aminopyridine derivatives, a 4-halopyridine is treated with an amine source, such as ammonia or a protected amine, often in the presence of a base.

The reactivity of halopyridines in SₙAr reactions is dependent on the nature and position of the halogen and the presence of other substituents on the ring. The order of reactivity for the leaving group is generally F > Cl > Br > I. The reaction is facilitated by electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex. stackexchange.com Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com

A study on the rearrangement of 4-amino-3-halopyridines highlights the reactivity of these systems in intramolecular nucleophilic aromatic substitution. nih.govacs.org While this particular study focuses on a rearrangement, it underscores the feasibility of nucleophilic substitution at the 4-position of a 3-halopyridine.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds or via the reduction of imines. harvard.edumasterorganicchemistry.com In the context of pyridine synthesis, this could involve the reduction of a nitropyridine or the reaction of a pyridone with an amine followed by reduction. However, direct reductive amination of a pyridine ring to introduce an amino group is less common.

A more relevant application of reductive amination in this context is the modification of an existing amino group or the synthesis of N-substituted 3-amino-4-halopyridines, which could be precursors to the target molecule. nih.gov For instance, a protocol for the reductive amination of 3-amino-4-halopyridines has been developed, providing access to a range of N-substituted derivatives. nih.gov Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Functionalization of Pyridine N-Oxides and Subsequent Transformations

Pyridine N-oxides are valuable intermediates in pyridine chemistry as they activate the pyridine ring towards both electrophilic and nucleophilic attack. The N-oxide functionality can be readily introduced by oxidation of the parent pyridine and can be subsequently removed by reduction.

The synthesis of 4-aminopyridine from pyridine N-oxide is a well-established route. semanticscholar.orggoogle.com This typically involves the nitration of pyridine N-oxide to yield 4-nitropyridine (B72724) N-oxide, followed by reduction of both the nitro group and the N-oxide. semanticscholar.org

Scheme 3: Synthesis of 4-aminopyridine from pyridine N-oxide.

The reduction of 4-nitropyridine N-oxide can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid, such as acetic acid or mineral acids. semanticscholar.org The following table summarizes the yields of 4-aminopyridine obtained from the reduction of 4-nitropyridine N-oxide under different conditions.

| Reducing Agent | Acid | Yield (%) | Reference |

| Fe | Acetic Acid | Quantitative | semanticscholar.org |

| Fe | Hydrochloric Acid | 80-85 | semanticscholar.org |

| Fe | Sulphuric Acid (25-30%) | 85-90 | semanticscholar.org |

| Catalytic Hydrogenation (Pd/C) | HCOOH/NH₄⁺ | 90 | google.com |

Furthermore, pyridine N-oxides can be directly aminated at the 2-position through reactions with activated isocyanides, followed by in situ deprotection. nih.gov While this method targets the 2-position, it demonstrates the utility of N-oxides in facilitating amination reactions.

Stereoselective and Regioselective Synthetic Considerations

Regioselectivity: The primary regiochemical challenge in the synthesis of this compound lies in the selective functionalization of the C3 and C4 positions of the pyridine ring. The desired 3,4-substitution pattern must be established unambiguously.

One of the most reliable methods to achieve this is to start with a pyridine derivative where the substitution pattern is already defined. For example, using a commercially available or readily synthesized 3-halo-4-aminopyridine (where halo = Iodo, Bromo) as a precursor ensures that the subsequent cross-coupling reaction to introduce the propynyl (B12738560) group occurs exclusively at the C3 position. The directing effects of substituents on the pyridine ring are crucial; the electron-poor nature of the pyridine ring and the presence of the amino group influence the sites of electrophilic and nucleophilic attack. rsc.orgresearchgate.net Direct C-H functionalization of pyridines is an emerging field but achieving high regioselectivity, especially at the C3 position in the presence of a C4 directing group, can be challenging. nih.gov Therefore, a strategy based on pre-functionalized building blocks is generally preferred for achieving a specific substitution pattern like the one in the target molecule.

Alternative strategies involving the construction of the pyridine ring itself can also be employed to control regioselectivity. For instance, multicomponent reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, allow for the assembly of highly substituted pyridines from acyclic precursors, though they may be limited in scope. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral, and therefore, its synthesis does not inherently require stereoselective steps. However, the principles of stereoselective synthesis are highly relevant in the broader context of creating chiral pyridine derivatives for pharmaceutical applications. nih.gov Should a chiral center be introduced, for example, by modifying the propynyl side chain or by adding a chiral substituent to the amino group, enantioselective methods would become critical.

For instance, if a chiral center were present on an alkyl group attached to the alkyne, its introduction could be achieved using asymmetric catalysis. Copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents is one method to generate chiral centers adjacent to a pyridine ring with high enantioselectivity. nih.gov Similarly, stereoselective synthesis of chiral piperidine (B6355638) derivatives, the reduced form of pyridines, often employs chiral auxiliaries derived from natural sources like carbohydrates to direct the stereochemical outcome of reactions. researchgate.net While not directly applicable to the synthesis of the achiral this compound, these advanced methods highlight the toolkit available for producing stereochemically pure analogs.

Modern Synthetic Techniques and Reaction Conditions

Recent advances in synthetic methodology offer powerful tools to improve the efficiency, safety, and environmental footprint of chemical syntheses. Techniques like microwave-assisted synthesis and flow chemistry, along with the application of green chemistry principles, are highly relevant to the synthesis of this compound.

Microwave irradiation has emerged as a powerful technique in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govmdpi.com

In the context of synthesizing this compound, microwave heating can be particularly advantageous for the key Sonogashira coupling step. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are well-known to benefit from microwave assistance. mdpi.com The rapid, uniform heating provided by microwaves can accelerate the catalytic cycle, leading to faster reaction rates and potentially allowing for lower catalyst loadings. organic-chemistry.orggu.se

A comparison between conventional and microwave-assisted methods for pyridine synthesis often shows a significant advantage for the latter, as illustrated in the table below based on general findings for similar reactions. nih.gov

| Method | Reaction Time | Yield |

| Conventional Heating | 6-9 hours | 73-84% |

| Microwave Irradiation | 5-7 minutes | 90-94% |

This acceleration is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to efficient energy transfer. For the Sonogashira coupling, this can mean completing the reaction in minutes instead of hours. researchgate.netnih.gov This not only improves throughput but can also minimize the formation of byproducts, such as the homocoupling of the alkyne (Glaser coupling), which can be a competing pathway under prolonged reaction times. researchgate.net

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, scalability, and the potential for automation.

For the synthesis of pyridine derivatives, flow chemistry can be particularly useful for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters like temperature and residence time. mdpi.com A multi-step synthesis could potentially be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates.

A hypothetical flow synthesis of this compound could involve:

A packed-bed reactor containing a solid-supported base for a deprotection step.

A heated coil reactor for the Sonogashira coupling, where the catalyst could also be immobilized to facilitate its removal and reuse.

An in-line purification module to remove unreacted starting materials or byproducts.

This approach can lead to higher yields and purity, and it is particularly well-suited for the large-scale production of pharmaceutical intermediates.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in These principles can be applied to the synthesis of this compound to make it more sustainable and environmentally friendly.

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Sonogashira coupling are generally atom-economical. Multicomponent reactions, which combine three or more reactants in a single step, are excellent examples of atom-economical processes that can be used for pyridine synthesis. nih.govrasayanjournal.co.in

Use of Safer Solvents: Whenever possible, using less hazardous solvents like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net Some Sonogashira couplings have been developed to work in aqueous media. wikipedia.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. rsc.org The Sonogashira reaction is inherently catalytic, but efforts can be made to use highly efficient catalysts at very low loadings (parts per million levels).

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave and flow chemistry can contribute to energy efficiency by reducing reaction times and providing more targeted heating. rasayanjournal.co.in

Use of Renewable Feedstocks: While not always straightforward for complex heterocycles, research is ongoing to develop synthetic routes to chemical building blocks from biomass. ijarsct.co.in

By incorporating these principles, the synthesis of this compound and other valuable pyridine derivatives can be made more efficient and sustainable.

Chemical Reactivity and Transformation Chemistry of 3 Prop 1 Ynylpyridin 4 Amine

Reactivity of the Alkyne Moiety

The prop-1-ynyl group is a hub of reactivity, susceptible to a variety of addition and cyclization reactions. The terminal alkyne's C-H bond is acidic and can be deprotonated to form a potent nucleophile, while the triple bond itself readily participates in reactions that construct new rings and introduce new functional groups.

The alkyne functionality of 3-Prop-1-ynylpyridin-4-amine is a prime candidate for cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds. Among these, 1,3-dipolar cycloadditions are particularly prominent. The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide (B81097) to form a 1,2,3-triazole ring is a classic example. wikipedia.orgnih.gov This reaction, often referred to as "click chemistry," is known for its high efficiency, regioselectivity (often favoring the 1,4-isomer in the presence of a copper(I) catalyst), and tolerance of a wide range of functional groups. wikipedia.orgnih.govorganic-chemistry.orgchemie-brunschwig.chsigmaaldrich.com While specific examples with this compound are not prevalent in the literature, its terminal alkyne is expected to readily undergo this transformation with various azides to yield 4-amino-3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine derivatives. This reaction is a cornerstone of bioconjugation and medicinal chemistry. nih.govijrpc.com

In the absence of a catalyst, the thermal Huisgen cycloaddition can proceed, though it may require elevated temperatures and can lead to a mixture of regioisomers. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) significantly accelerates the reaction and provides excellent control over the regiochemical outcome. nih.govorganic-chemistry.org

| Dipole | Dipolarophile | Catalyst | Product | Reference |

| Organic Azide | Terminal Alkyne | Cu(I) | 1,4-disubstituted 1,2,3-triazole | nih.govorganic-chemistry.org |

| Organic Azide | Terminal Alkyne | None (thermal) | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Pyridyne | Organic Azide | - | Triazolopyridine | scispace.com |

Beyond the well-established azide-alkyne cycloaddition, the alkyne can in principle participate in other cycloadditions, such as [2+2+2] cycloadditions with other alkynes or nitriles, catalyzed by transition metals, to form highly substituted pyridine (B92270) or benzene (B151609) rings.

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the prop-1-ynyl group are fundamental transformations. The hydration of terminal alkynes, typically catalyzed by mercury(II) salts or other transition metals, follows Markovnikov's rule to yield a methyl ketone after tautomerization of the initially formed enol.

Hydroamination, the addition of an N-H bond across the alkyne, is an atom-economical method for the synthesis of enamines and imines. This reaction is often catalyzed by transition metals such as titanium, rhodium, or iridium. The regioselectivity of the addition can be influenced by the choice of catalyst and the substrate.

The alkyne moiety can undergo addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation). The reaction with one equivalent of a halogen (e.g., Br₂, Cl₂) would be expected to yield the trans-dihaloalkene. The addition of a second equivalent would lead to the corresponding tetrahaloalkane.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the triple bond. For a terminal alkyne such as the one in this compound, this reaction typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon atom, to produce a vinyl halide.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the alkyne functionality of this compound is a versatile handle for such transformations. A key reaction in this context is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orgmdpi.com This reaction is fundamental for the construction of carbon-carbon bonds.

While this compound is the product of a Sonogashira coupling (from 3-halo-4-aminopyridine and propargyl alcohol or a protected version thereof), its alkyne can participate in further palladium-catalyzed reactions that lead to the formation of new rings (annulation). For instance, intramolecular cyclization of a suitably functionalized derivative could lead to the formation of fused heterocyclic systems. A notable example is the synthesis of pyrido[4,3-b]indoles, which can be envisioned to proceed through an initial palladium-catalyzed coupling followed by an intramolecular annulation. nih.gov

| Reaction | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl/Vinyl-substituted Alkyne | organic-chemistry.orgwikipedia.orglibretexts.orgmdpi.com |

| Annulation | 3-Alkynyl-4-aminopyridine derivative | Transition metal catalyst | Fused heterocyclic system (e.g., Pyrido[4,3-b]indole) | nih.gov |

Reactivity of the Amine Functionality

The primary amino group at the C4 position of the pyridine ring is a nucleophilic center and can undergo a variety of common transformations for amines, including acylation, alkylation, and sulfonylation. The nucleophilicity of this amino group is influenced by the electronic nature of the pyridine ring.

Acylation: The reaction of the 4-amino group with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-substituted amides. chemguide.co.uknih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The acylation of aminopyridines is a common method for the protection of the amino group or for the synthesis of biologically active amides. semanticscholar.org

Alkylation: The N-alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com However, under controlled conditions, mono-alkylation can be achieved. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, is often a more effective method for the synthesis of N-alkylated aminopyridines. Industrially, the alkylation of amines can also be achieved using alcohols as alkylating agents. wikipedia.org

Sulfonylation: The reaction of the 4-amino group with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This transformation is important for the synthesis of various therapeutic agents.

| Reaction | Reagent | Product | General Conditions | Reference |

| N-Acylation | Acyl chloride or Acid anhydride | N-Acyl-4-aminopyridine | Base (e.g., triethylamine, pyridine) | chemguide.co.uknih.govresearchgate.netsemanticscholar.org |

| N-Alkylation | Alkyl halide | N-Alkyl-4-aminopyridine | Base | wikipedia.orgmasterorganicchemistry.comyoutube.com |

| N-Sulfonylation | Sulfonyl chloride | N-Sulfonyl-4-aminopyridine | Base | researchgate.net |

Oxidation Reactions of the Amine

While the exocyclic amino group in aromatic amines can undergo oxidation, the most common oxidation reaction involving aminopyridines is the formation of the corresponding pyridine N-oxide. asianpubs.orgacs.org The nitrogen atom of the pyridine ring is more nucleophilic and susceptible to oxidation than the exocyclic amine. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or via catalytic methods. asianpubs.org

The formation of the N-oxide has significant implications for the reactivity of the pyridine ring. The N-oxide group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. wikipedia.org This property is exploited synthetically to facilitate substitutions that are otherwise difficult on the electron-deficient pyridine ring. wikipedia.orggoogle.com For instance, the N-oxide of a substituted pyridine can be fluorinated, and the N-oxide group subsequently removed by reduction to yield the fluorinated pyridine. google.comresearchgate.net Although direct oxidation of the exocyclic amine of this compound to nitroso or nitro derivatives is less common, it could potentially occur under specific, forceful oxidizing conditions.

Table 1: Common Reagents for N-Oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, heat | asianpubs.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), 0°C to rt | acs.org |

| 2-Sulfonyloxaziridines | Aprotic solvent (e.g., CDCl₃), rt | asianpubs.org |

Participation in Condensation and Imine Formation

The primary amino group at the C4 position of this compound is nucleophilic and readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. This reactivity allows for the incorporation of the this compound scaffold into larger molecular frameworks, which is a common strategy in the synthesis of complex molecules and materials. The formation of imines from 2-aminopyridines with aldehydes is a key step in certain multicomponent reactions for synthesizing more complex heterocyclic systems. nih.gov

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com When substitution does occur, it preferentially happens at the C3 position. pearson.com

In this compound, the reactivity and regioselectivity of EAS are governed by the combined influence of the substituents:

4-Amino Group: This is a powerful activating, ortho-, para-directing group. It donates electron density into the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. wikipedia.org Being at the C4 position, it strongly directs incoming electrophiles to the C3 and C5 positions.

3-Prop-1-ynyl Group: The alkyne is an electron-withdrawing group, which deactivates the ring towards EAS. As a deactivating group, it would typically direct incoming electrophiles to the meta position (C5).

Pyridine Nitrogen: This deactivates the ring, particularly at the C2, C4, and C6 positions, and directs substitution to C3 and C5.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (NAS) than benzene, especially at the C2, C4, and C6 positions, which are electron-deficient due to the influence of the ring nitrogen. youtube.com For NAS to occur, a good leaving group, such as a halide, must be present on the ring.

In the context of a halogenated derivative of this compound (e.g., 2-chloro-3-prop-1-ynylpyridin-4-amine), NAS would be a viable reaction pathway. A nucleophile would preferentially attack the C2 position, displacing the chloride. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyridine nitrogen. youtube.com The amino group at C4, being electron-donating, would slightly decrease the rate of NAS compared to an unsubstituted pyridine, but the reaction remains a key transformation for functionalizing the pyridine core. nih.gov The displacement of cyanide groups from cyanopyridines by carbon nucleophiles also demonstrates the facility of NAS reactions on the pyridine scaffold. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying aromatic rings without pre-installing a leaving group. thieme-connect.comrsc.org For pyridine derivatives, these reactions are typically catalyzed by transition metals (e.g., palladium, rhodium, iridium) and are often directed by the pyridine nitrogen itself. beilstein-journals.orgrsc.org

For this compound, the pyridine nitrogen can act as a directing group, facilitating the activation of C-H bonds at the ortho positions (C2 and C6). rsc.org This chelation-assisted mechanism allows for the selective introduction of various functional groups:

Arylation/Alkenylation: Palladium-catalyzed reactions can couple the C2 or C6 C-H bonds with aryl or vinyl halides.

Alkylation: Transition metal catalysts can mediate the addition of alkyl groups from alkenes or other sources to the C2 position. beilstein-journals.org

The electronic effects of the existing substituents would also play a role. The electron-donating amino group at C4 increases the electron density of the ring, which can influence the efficiency of the C-H activation step. The steric bulk of the propynyl (B12738560) group at C3 might favor functionalization at the less hindered C6 position over the C2 position.

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Ring (beyond alkyne coupling)

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are indispensable tools for forming carbon-carbon bonds. nih.govmasterorganicchemistry.comyoutube.com These reactions require a substrate bearing a halide or triflate leaving group. Assuming the availability of a halogenated derivative of this compound, these couplings could be readily applied to further functionalize the pyridine core.

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C-C (Aryl, Vinyl) | masterorganicchemistry.comyoutube.com |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Vinyl) | masterorganicchemistry.comnih.gov |

| Stille Coupling | Organostannane reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkyl) | youtube.com |

| Negishi Coupling | Organozinc reagent (e.g., Ar-ZnCl) | Pd or Ni catalyst | C-C (Aryl, Alkyl) | youtube.comnih.gov |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N | nih.gov |

The site of coupling would be determined by the position of the halogen. For instance, a 2-chloro or 6-bromo derivative could be used to introduce new aryl, heteroaryl, or alkyl groups at these positions. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially given the potential for the aminopyridine moiety to coordinate with the metal catalyst. nih.govrsc.org

Intramolecular Cyclization Reactions and Annulations

The proximate positioning of the 4-amino and 3-propargyl groups facilitates intramolecular cyclization, providing a direct and efficient route to annulated pyridine derivatives. These reactions are typically promoted by transition metal catalysts that activate the alkyne toward nucleophilic attack.

The most prominent intramolecular reaction of this compound and related 3-alkynyl-4-aminopyridines is their cyclization to form the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This transformation is a key strategy for synthesizing this privileged heterocyclic core, which is found in numerous biologically active compounds, including kinase inhibitors. nih.gov

This annulation is commonly achieved using palladium or gold catalysis. Palladium-catalyzed methods are often analogous to the Larock indole (B1671886) synthesis, where an o-haloaniline reacts with an alkyne. ub.eduwikipedia.org In this context, the reaction can proceed from a pre-formed 3-alkynyl-4-aminopyridine or via a one-pot sequence starting from 3-halo-4-aminopyridine and a terminal alkyne (Sonogashira coupling followed by cyclization). researchgate.net The process generally involves the intramolecular attack of the amino group onto the alkyne coordinated to the palladium center. ub.eduresearchgate.net

Gold catalysts are also exceptionally effective due to their high π-acidity, which strongly activates the alkyne functionality. kyoto-u.ac.jp This activation facilitates a 5-endo-dig cyclization, where the nitrogen atom of the amino group attacks the internal carbon of the alkyne, to form the five-membered pyrrole (B145914) ring. nih.gov

While Imidazo[1,2-a]pyridines are an important class of fused heterocycles, their formation from this compound via a direct intramolecular cyclization is not structurally feasible, as it would require the incorporation of an additional atom into the newly formed ring. The literature predominantly documents the formation of the pyrrolo[2,3-b]pyridine core from this specific precursor arrangement.

Table 1: Catalytic Systems for the Synthesis of Pyrrolo[2,3-b]pyridines via Intramolecular Cyclization

| Catalyst System | Base/Additive | Solvent | Temperature | Product Type | Ref. |

| Pd(OAc)₂, PPh₃ | K₂CO₃, LiCl | DMF | 100 °C | 2,3-Disubstituted Pyrrolo[2,3-b]pyridines | ub.eduwikipedia.org |

| Pd/C | NaHCO₃, LiCl | DMF | Ultrasound | 2,3-Disubstituted Pyrrolo[2,3-b]pyridines | researchgate.net |

| IPrAuCl / AgSbF₆ | - | THF | 60 °C | Fused Indoline Systems (by analogy) | kyoto-u.ac.jp |

| [AuCl(PEt₃)] / AgOTf | - | THF | 90 °C | Dihydropyrroles (by analogy) | nih.gov |

| I₂ | - | CH₂Cl₂ | Room Temp. | 3-Iodo-pyrrolo[2,3-b]pyridines | nih.gov |

Ring expansion and contraction reactions are important skeletal rearrangement strategies in organic synthesis. Methodologies exist for the ring contraction of pyridines to pyrrolidines and the ring expansion of aziridines to azetidines. nih.gov However, the scientific literature focusing on the reactivity of this compound does not prominently feature examples of this compound undergoing ring expansion or contraction. The reactivity is overwhelmingly dominated by the cyclization of the propargyl and amino side chains to form the fused pyrrolo[2,3-b]pyridine system.

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms of the cyclization of this compound is crucial for optimizing reaction conditions and expanding the substrate scope. The key transformation, the formation of the pyrrolo[2,3-b]pyridine ring, primarily proceeds through ionic pathways mediated by organometallic intermediates, although radical pathways can be involved in related systems.

While less common for this specific transformation, free-radical cyclizations are a valid strategy for forming C-C and C-N bonds in heterocyclic systems. For instance, the intramolecular cyclization of appropriately substituted o-bromophenyl-substituted pyrrolylpyridinium salts using radical initiators like AIBN with a hydrogen atom source such as (TMS)₃SiH has been used to synthesize complex fused pyrido-pyrrolo skeletons. beilstein-journals.org This demonstrates that under specific conditions, a radical generated on the pyridine or a side chain could potentially initiate cyclization. However, for the annulation of 3-alkynyl-4-aminopyridines, metal-catalyzed ionic pathways are the overwhelmingly preferred and documented mechanisms. organic-chemistry.org

The cyclization of this compound is best described by ionic mechanisms involving organometallic catalytic cycles.

Palladium-Catalyzed Mechanism (Larock Annulation Analogue): The catalytic cycle for the Larock heteroannulation is well-established and serves as a model. ub.eduwikipedia.org

Oxidative Addition: A Pd(0) species undergoes oxidative addition into an aryl-halide bond (in this case, a 3-halo-4-aminopyridine precursor).

Alkyne Insertion: The alkyne coordinates to the resulting Aryl-Pd(II) complex and undergoes a regioselective syn-insertion into the Aryl-Pd bond, forming a vinylpalladium intermediate.

Cyclization/Aminopalladation: The tethered 4-amino group performs an intramolecular nucleophilic attack on the vinylpalladium species.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-N bond of the pyrrole ring, affording the final pyrrolo[2,3-b]pyridine product and regenerating the Pd(0) catalyst.

Gold-Catalyzed Mechanism: Gold(I) catalysts function as powerful soft π-acids. nih.gov

Alkyne Activation: The Au(I) catalyst coordinates to the triple bond of the propargyl group, significantly increasing its electrophilicity.

Nucleophilic Attack: The lone pair of the 4-amino group attacks the activated alkyne in a 5-endo-dig fashion. This step is generally favored for gold-catalyzed cyclizations.

Protodemetalation: The resulting vinyl-gold intermediate is protonated (by solvent or trace acid), cleaving the C-Au bond and releasing the neutral pyrrolo[2,3-b]pyridine product while regenerating the active gold catalyst.

The regioselectivity and feasibility of the proposed ionic mechanisms are often rationalized and supported by computational studies, particularly Density Functional Theory (DFT) calculations. nih.gov Such analyses help in understanding the energetics of different potential pathways and transition states. For example, in Larock-type annulations, DFT can be used to explain the observed regioselectivity, which is often governed by a combination of steric and electronic effects in the alkyne insertion step. ub.edu In gold-catalyzed reactions, transition state analysis can confirm the preference for the 5-endo-dig pathway over other possibilities and identify the rate-limiting step of the catalytic cycle, providing valuable insights for reaction design and optimization.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 3 Prop 1 Ynylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-Prop-1-ynylpyridin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methyl protons of the propynyl (B12738560) group.

Pyridine Ring Protons: The pyridine ring has three protons (H-2, H-5, and H-6). The proton at the 2-position (H-2), being adjacent to the nitrogen atom and ortho to the propynyl substituent, is expected to be the most deshielded, appearing at the lowest field. The H-6 proton, also adjacent to the nitrogen, will also be significantly downfield. The H-5 proton will likely appear at a more upfield position compared to H-2 and H-6. The coupling patterns will be crucial for assignment; for instance, H-6 would appear as a doublet, coupled to H-5.

Amine Protons (-NH₂): The two protons of the primary amine group are expected to give rise to a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Propynyl Group Protons (-CH₃): The three equivalent protons of the methyl group at the end of the propynyl chain will produce a sharp singlet in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.2 - 8.4 | Singlet |

| H-5 | 6.6 - 6.8 | Doublet |

| H-6 | 8.0 - 8.2 | Doublet |

| -NH₂ | 4.5 - 6.0 | Broad Singlet |

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon atom bearing the amino group (C-4) is anticipated to be highly shielded due to the electron-donating nature of the nitrogen atom. Conversely, the carbons adjacent to the ring nitrogen (C-2 and C-6) will be deshielded. The carbon attached to the propynyl group (C-3) will also have a characteristic chemical shift.

Propynyl Group Carbons (-C≡C-CH₃): The two sp-hybridized carbons of the alkyne function will appear in a characteristic region of the ¹³C NMR spectrum, typically between δ 70 and 90 ppm. The methyl carbon will be found in the upfield aliphatic region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 115 - 120 |

| C-4 | 155 - 160 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| C-α (propynyl, attached to ring) | 85 - 90 |

| C-β (propynyl) | 75 - 80 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity. nih.gov

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. A key expected correlation would be between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-5, C-6, and the propynyl methyl group by correlating them with their attached protons (H-2, H-5, H-6, and the methyl protons, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons and piecing the molecular fragments together. Expected key correlations would include:

The methyl protons of the propynyl group to the two sp-hybridized carbons.

The H-2 proton to C-3 and C-4.

The H-5 proton to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would be useful to confirm the substitution pattern, for instance, by observing a cross-peak between the H-5 proton and the amine protons, and between the H-2 proton and the propynyl group if they are close in space.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, pyridine ring, and internal alkyne functionalities.

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comspectroscopyonline.com

C≡C Stretching: The carbon-carbon triple bond of the internal alkyne is expected to produce a weak to medium absorption band in the 2190-2260 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band between 1580 and 1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond of the amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds.

C≡C Stretching: The internal alkyne C≡C stretch, which may be weak in the IR spectrum, is often a strong and sharp signal in the Raman spectrum, expected around 2200 cm⁻¹. researchgate.net Conjugation with the aromatic ring could enhance the intensity of this signal. nih.gov

Pyridine Ring Vibrations: The symmetric ring breathing vibrations of the pyridine ring are typically strong in the Raman spectrum and would be observed in the fingerprint region.

C-H Stretching: Aromatic and methyl C-H stretching vibrations would be visible in the 2800-3100 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 | Weak |

| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 | Weak |

| Internal Alkyne | C≡C Stretch | 2190 - 2260 (Weak) | 2190 - 2260 (Strong) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Moderate to Strong |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pathways would likely involve the cleavage of the propynyl group, the loss of the amino group, and the fragmentation of the pyridine ring. The stability of the pyridine ring would likely lead to characteristic fragment ions.

Expected Fragmentation in EI-MS of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺˙ | Molecular Ion | 144 |

| [M-H]⁺ | Loss of a hydrogen atom | 143 |

| [M-CH₃]⁺ | Loss of a methyl radical from the propynyl group | 129 |

| [M-C₃H₃]⁺ | Loss of the propargyl radical | 105 |

| [C₅H₄N₂]⁺˙ | Pyridine ring fragment after loss of propynyl group | 92 |

| [C₄H₄]⁺˙ | Cyclobutadiene cation from pyridine ring fragmentation | 52 |

Note: This table represents hypothetical data based on the structure of this compound, as specific experimental data is not publicly available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, which contains a basic amino group and a pyridine nitrogen, ESI in positive ion mode would be highly effective. The analysis would be expected to show a prominent protonated molecule, [M+H]⁺, at an m/z of 145. Due to the gentle nature of ESI, fragmentation is typically minimal unless induced, for example, through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₈N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. This high degree of accuracy is invaluable for confirming the molecular formula of a newly synthesized compound or an unknown analyte.

Theoretical vs. Expected Experimental Mass in HRMS

| Ion | Molecular Formula | Theoretical Exact Mass | Expected Experimental Mass |

| [M+H]⁺ | C₉H₉N₂⁺ | 145.0766 | Within a few ppm of theoretical |

Note: This table is for illustrative purposes. The expected experimental mass would be determined from an actual HRMS measurement.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its structure. It would reveal the planarity of the pyridine ring, the geometry of the amino group, and the linear nature of the propynyl substituent. Furthermore, the analysis of the crystal packing would provide insights into intermolecular forces, such as hydrogen bonding involving the amino group and the pyridine nitrogen, which govern the solid-state properties of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | 4 (typical for this size molecule) |

| R-factor | < 0.05 for a well-refined structure |

Note: The values in this table are hypothetical examples of what might be expected from an X-ray crystallographic study, as published crystal structure data for this specific compound is not available.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

For this compound (C₉H₈N₂), the theoretical elemental composition would be calculated as follows:

Carbon (C): (9 * 12.011) / 144.17 * 100% = 74.97%

Hydrogen (H): (8 * 1.008) / 144.17 * 100% = 5.59%

Nitrogen (N): (2 * 14.007) / 144.17 * 100% = 19.43%

Comparison of Theoretical and Expected Experimental Elemental Analysis Data

| Element | Theoretical % | Expected Experimental % |

| C | 74.97 | 74.97 ± 0.4 |

| H | 5.59 | 5.59 ± 0.4 |

| N | 19.43 | 19.43 ± 0.4 |

Note: The expected experimental values are typically accepted if they fall within ±0.4% of the theoretical values.

Computational and Theoretical Investigations of 3 Prop 1 Ynylpyridin 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These computational approaches provide insights into molecular structure, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation of 3-Prop-1-ynylpyridin-4-amine. Conformational analysis further explores the energy landscape of the molecule, identifying different spatial arrangements (conformers) and their relative stabilities. This is particularly important for understanding the flexibility of the propynyl (B12738560) group and its orientation relative to the pyridine (B92270) ring.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. Molecular orbital diagrams visualize the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor.

Table 1: Frontier Molecular Orbital Energies (Note: As no specific experimental or computational data for this compound is publicly available, this table is a template for how such data would be presented.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimentally obtained spectra to aid in the assignment of vibrational bands to specific functional groups and types of atomic motion within the molecule. This correlation is invaluable for confirming the molecular structure and understanding its bonding characteristics.

NMR Chemical Shift Predictions (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules, and can help in confirming the proposed structure of this compound.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Note: As no specific experimental or computational data for this compound is publicly available, this table is a template for how such data would be presented.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | Data not available | Data not available |

Reaction Mechanism Predictions and Energy Profiles

Computational methods can be employed to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the molecule might react with other chemical species. These theoretical predictions of reaction pathways and their associated energy barriers are instrumental in understanding the reactivity of the compound and in designing new synthetic routes.

Molecular Dynamics Simulations (for studying intermolecular interactions)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its interactions with solvent molecules or other solute molecules. These simulations can reveal information about intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's physical properties like solubility and its behavior in a biological environment.

QTAIM Analysis for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust theoretical framework for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ(r)). amercrystalassn.org This method, pioneered by Richard Bader, divides a molecule into distinct atomic regions, known as atomic basins, enabling a quantitative characterization of the atoms and the chemical bonds that connect them. amercrystalassn.org The core of the analysis involves the identification and characterization of critical points in the electron density field, with a particular focus on bond critical points (BCPs). A BCP is a point of minimum electron density along the line of maximum density linking two adjacent atomic nuclei, referred to as the bond path. pitt.edunih.gov

The nature of an interatomic interaction is characterized by several key topological parameters evaluated at the BCP. researchgate.net These parameters include:

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP correlates with the strength of the bond; a higher value suggests a stronger interaction.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of this value reveals the fundamental nature of the bonding. A negative Laplacian (∇²ρ(r) < 0) indicates a local concentration of electron density, which is a defining feature of shared-shell interactions like covalent bonds. nih.govresearchgate.net In contrast, a positive Laplacian (∇²ρ(r) > 0) signifies a local depletion of electron density, characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces. nih.govmdpi.com

Total Electron Energy Density (H(r)) : The sign of the total energy density provides further insight. A negative value for H(r) is indicative of significant electron sharing and is considered a definitive feature of covalent bonding. jussieu.fr

For this compound, a QTAIM analysis would yield detailed information on the electronic characteristics of its varied chemical bonds, spanning the aromatic pyridine core, the alkynyl side chain, and the exocyclic amine group. Although specific QTAIM research data for this compound is not present in the current body of scientific literature, expected values can be inferred from computational studies on molecules with similar functional groups. nih.govnih.govmdpi.com

The bonds within the aromatic pyridine ring (C-C and C-N) and the C≡C triple bond of the propynyl group are anticipated to display topological properties of strong, covalent (shared-shell) interactions. This would be reflected in high electron density (ρ(r)) values accompanied by negative values for both the Laplacian (∇²ρ(r)) and the total energy density (H(r)) at their BCPs. researchgate.net Similarly, the C-N bond of the amine group and the C-C single bond that connects the ring to the propynyl substituent would also be classified as covalent, though their respective QTAIM parameters would differ, reflecting their unique bond orders and electronic environments. nih.govresearchgate.net

The table below presents an illustrative summary of the expected QTAIM parameters for the primary bonds in this compound. These values are based on typical findings for these bond types in related molecular systems.

Disclaimer: The data in the following table is illustrative, derived from the general principles of QTAIM and published data for analogous compounds. It does not represent direct experimental or computational results for this compound.

| Bond Type | Electron Density, ρ(rb) (a.u.) | Laplacian, ∇²ρ(rb) (a.u.) | Total Energy Density, H(rb) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C=C (Pyridine Ring) | ~0.30 - 0.34 | ~ -0.8 to -1.0 | Negative | Shared-shell (Covalent) |

| C=N (Pyridine Ring) | ~0.32 - 0.36 | ~ -0.9 to -1.2 | Negative | Polar Covalent |

| C-C (Ring-Propynyl) | ~0.24 - 0.27 | ~ -0.5 to -0.7 | Negative | Shared-shell (Covalent) |

| C≡C (Propynyl) | ~0.38 - 0.42 | ~ -1.3 to -1.6 | Negative | Shared-shell (Covalent) |

| C-N (Ring-Amine) | ~0.25 - 0.28 | ~ -0.6 to -0.8 | Negative | Polar Covalent |

| N-H (Amine) | ~0.33 - 0.36 | ~ -1.5 to -1.8 | Negative | Polar Covalent |

Synthesis and Investigation of Derivatives and Analogues of 3 Prop 1 Ynylpyridin 4 Amine

Modification of the Alkyne Moiety (e.g., Chain Length, Substituents)

Modifications to the terminal alkyne group of 3-prop-1-ynylpyridin-4-amine are crucial for exploring its chemical space and potential interactions with biological targets. Standard organic synthesis techniques can be employed to introduce a variety of substituents. For instance, the terminal hydrogen of the propargyl group can be replaced with alkyl, aryl, or silyl (B83357) groups through Sonogashira coupling or related cross-coupling reactions.

The chain length of the alkyne can also be varied. Homologues with butynyl, pentynyl, or longer alkyne chains can be synthesized to probe the effect of chain length on the molecule's properties. These modifications can influence the molecule's lipophilicity, steric profile, and ability to participate in hydrogen bonding or other non-covalent interactions.

| Modification | Example of Derivative | Synthetic Approach |

| Terminal Substitution | 3-(3-Phenylprop-1-ynyl)pyridin-4-amine | Sonogashira coupling of 3-iodopyridin-4-amine with phenylacetylene |

| Chain Extension | 3-(But-1-ynyl)pyridin-4-amine | Coupling of 3-iodopyridin-4-amine with 1-butyne |

| Introduction of Functional Groups | 3-(3-Hydroxyprop-1-ynyl)pyridin-4-amine | Reaction with formaldehyde (B43269) or other electrophiles at the terminal alkyne |

These modifications are instrumental in fine-tuning the electronic and steric properties of the molecule, which is a key aspect of structure-activity relationship studies.

Modification of the Amine Moiety (e.g., Primary, Secondary, Tertiary Amines; Substituents)

The primary amine at the 4-position of the pyridine (B92270) ring is a key site for derivatization. Standard N-alkylation or N-arylation reactions can be used to convert the primary amine into secondary or tertiary amines. For example, reaction with alkyl halides or reductive amination with aldehydes or ketones can yield a range of N-substituted derivatives.

Furthermore, the amino group can be acylated to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Amine Modification | Example of Derivative | General Synthetic Method |

| N-Alkylation | N-Methyl-3-prop-1-ynylpyridin-4-amine | Reaction with methyl iodide or reductive amination with formaldehyde |

| N-Arylation | N-Phenyl-3-prop-1-ynylpyridin-4-amine | Buchwald-Hartwig amination |

| N-Acylation | N-(3-Prop-1-ynylpyridin-4-yl)acetamide | Reaction with acetyl chloride or acetic anhydride |

Substitution Pattern Variations on the Pyridine Ring

Altering the substitution pattern on the pyridine ring provides another avenue for creating analogues of this compound. Halogenation, nitration, and other electrophilic aromatic substitution reactions can be used to introduce substituents at various positions on the pyridine ring, although the directing effects of the existing amino and propynyl (B12738560) groups must be considered. For example, the synthesis of 5-Chloro-3-prop-1-ynyl-pyridin-2-ylamine has been achieved through the reaction of 2-amino-5-chloropyridine (B124133) with propargyl bromide. evitachem.com A similar approach could be envisioned for the 4-amino isomer.

The introduction of substituents can influence the electronic distribution within the pyridine ring, affecting its pKa and reactivity.

| Ring Position | Substituent | Potential Synthetic Precursor |

| 2-position | Chloro | 2-Chloro-3-prop-1-ynylpyridin-4-amine |

| 5-position | Fluoro | 5-Fluoro-3-prop-1-ynylpyridin-4-amine |

| 6-position | Methyl | 6-Methyl-3-prop-1-ynylpyridin-4-amine |

Structure-Reactivity Relationships and Their Elucidation